

# Physical and chemical properties of Desipramine-d4

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## Compound of Interest

Compound Name: Desipramine-d4

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## Desipramine-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Desipramine-d4**, a deuterated analog of the tricyclic antidepressant Desipramine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

### Introduction

**Desipramine-d4** is a stable, isotopically labeled form of Desipramine, where four hydrogen atoms on the dibenz[b,f]azepine ring system have been replaced with deuterium.<sup>[1][2]</sup> This isotopic substitution makes **Desipramine-d4** an ideal internal standard for the quantitative analysis of Desipramine in biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[2][3]</sup> The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and ensuring accurate quantification in pharmacokinetic and metabolic studies.<sup>[4][5]</sup>

The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon,

known as the kinetic isotope effect, can lead to a slower rate of metabolism for deuterated compounds, potentially altering their pharmacokinetic profile.[6][7] While **Desipramine-d4** is primarily used as an analytical tool, the principles of its altered properties due to deuteration are of significant interest in drug development for creating novel therapeutic agents with improved metabolic stability.

## Physical and Chemical Properties

The physical and chemical properties of **Desipramine-d4** are summarized in the tables below. Where specific data for the deuterated form is unavailable, data for the non-deuterated Desipramine hydrochloride is provided as a close approximation. It is important to note that deuteration can slightly alter physical properties such as melting and boiling points.[8]

### General Properties

Property	Value	Source(s)
Chemical Name	10,11-dihydro-N-methyl-5H-dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, monohydrochloride	[9][10]
Synonyms	Demethylimipramine-d4, Desimipramine-d4, Desmethylinipramine-d4, DMI-d4	[9]
Molecular Formula	C <sub>18</sub> H <sub>18</sub> D <sub>4</sub> N <sub>2</sub> • HCl	[9]
Molecular Weight	306.9 g/mol	[9]
CAS Number	61361-34-0	[9]
Appearance	A solid	[9]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> )	[9]

### Physicochemical Properties

Property	Value	Source(s)
Melting Point	214-218 °C (for Desipramine HCl)	<a href="#">[11]</a>
Boiling Point	Not available for Desipramine-d4.	
Solubility	Soluble in water.	<a href="#">[9]</a>
Stability	Store at 2-8°C in an airtight container, protected from light.	<a href="#">[9]</a>

## Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of **Desipramine-d4**, as well as its quantification.

### Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

- A small, finely powdered sample of **Desipramine-d4** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[\[12\]](#)[\[13\]](#)

### Determination of Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a substance.[\[14\]](#)[\[15\]](#)

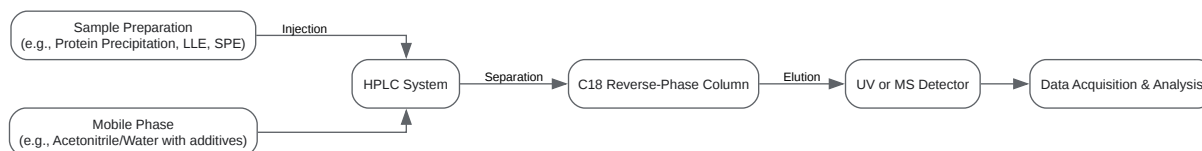
Protocol:

- An excess amount of solid **Desipramine-d4** is added to a known volume of the solvent (e.g., water, buffers at different pH) in a flask.
- The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of **Desipramine-d4** in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.[16][17][18]

## Analytical Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Desipramine and its deuterated analog.

Workflow for HPLC Analysis:



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Caption: A typical workflow for the analysis of **Desipramine-d4** using HPLC.

Example HPLC Method Parameters for Desipramine:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
- Mobile Phase: A mixture of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization in MS detection.[19][20]

- Flow Rate: Typically 1.0 mL/min.[19]
- Detection: UV detection at a specific wavelength (e.g., 254 nm) or, more commonly, tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[19][21]
- Internal Standard: **Desipramine-d4** is used as the internal standard when quantifying Desipramine.

## Analytical Quantification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Desipramine, often requiring derivatization to increase volatility.

Workflow for GC-MS Analysis:



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Caption: A general workflow for the analysis of **Desipramine-d4** using GC-MS.

Example GC-MS Method Parameters for Desipramine:

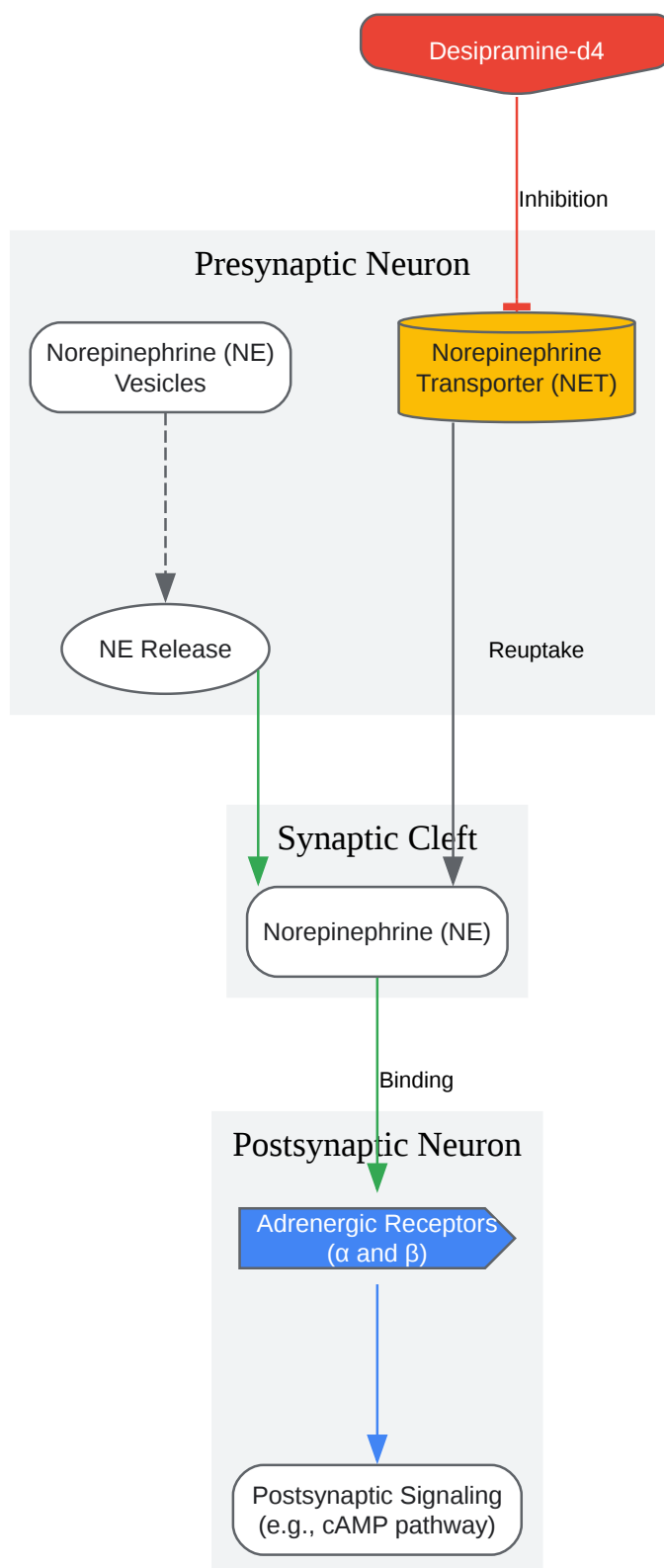
- Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to isolate the analyte from the matrix.[1][22]
- Derivatization: To improve the chromatographic properties of Desipramine, derivatization with agents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is often performed.[1]
- Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).[23]
- Carrier Gas: Helium.
- Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring the characteristic ions of both

Desipramine and **Desipramine-d4**.<sup>[1]</sup>

## Signaling Pathway and Mechanism of Action

Desipramine, and by extension **Desipramine-d4**, primarily acts as a potent and selective inhibitor of the norepinephrine transporter (NET).<sup>[24]</sup> By blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, it increases the concentration of norepinephrine in the synapse. This leads to enhanced and prolonged stimulation of postsynaptic adrenergic receptors, which is believed to be the primary mechanism underlying its antidepressant effects.

Signaling Pathway of Desipramine:



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Caption: Mechanism of action of Desipramine as a norepinephrine reuptake inhibitor.

While its primary action is on the NET, Desipramine also has weaker effects on the serotonin transporter (SERT) and antagonist activity at various other receptors, including  $\alpha$ 1-adrenergic, histamine H1, and muscarinic acetylcholine receptors, which contribute to its side-effect profile. [9]

## Conclusion

**Desipramine-d4** is an indispensable tool for the accurate quantification of Desipramine in research and clinical settings. Its physical and chemical properties are very similar to its non-deuterated counterpart, with the key difference being the increased mass due to deuterium labeling, which is fundamental to its use as an internal standard in mass spectrometry. The methodologies outlined in this guide provide a framework for the characterization and analysis of this important compound. A thorough understanding of its properties and mechanism of action is essential for its effective application in drug development and neuropharmacological research.

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